![molecular formula C11H13NO3 B2945282 1-[(3-Methoxyphenyl)amino]cyclopropane-1-carboxylic acid CAS No. 1252591-26-6](/img/structure/B2945282.png)

1-[(3-Methoxyphenyl)amino]cyclopropane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

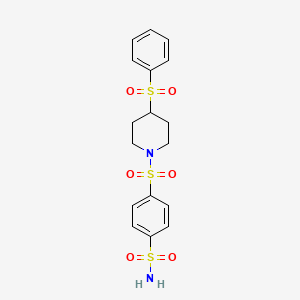

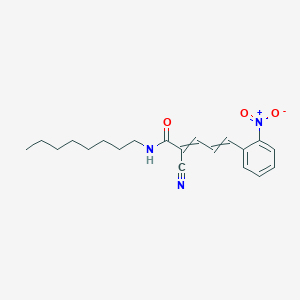

1-[(3-Methoxyphenyl)amino]cyclopropane-1-carboxylic acid is a compound with the linear formula C11H12O3 . It contains a total of 29 bonds; 16 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, 1 aliphatic carboxylic acid, 1 aromatic secondary amine, 1 hydroxyl group, and 1 aromatic ether .

Molecular Structure Analysis

The molecular structure of 1-[(3-Methoxyphenyl)amino]cyclopropane-1-carboxylic acid includes a three-membered cyclopropane ring and a six-membered aromatic ring . The compound also contains a carboxylic acid group, a secondary amine group, a hydroxyl group, and an aromatic ether group .Chemical Reactions Analysis

While specific chemical reactions involving 1-[(3-Methoxyphenyl)amino]cyclopropane-1-carboxylic acid are not detailed in the literature, related compounds such as ACC have been studied. ACC, for example, is known to alleviate heat stress damage in marine red algae .Scientific Research Applications

Plant Growth Regulation

ACC is primarily known as the direct precursor to the plant hormone ethylene . Ethylene plays a crucial role in regulating plant growth and development, including fruit ripening, flower wilting, and leaf fall. ACC’s role in ethylene biosynthesis makes it a significant compound in plant science research, particularly in understanding how plants respond to biotic and abiotic stress.

Ethylene-Independent Signaling

Recent studies suggest that ACC also functions independently of ethylene, acting as a signaling molecule . This signaling can influence plant development processes such as cell wall modification, seed germination, and pathogen resistance. Research in this area could lead to new ways of enhancing crop resilience and productivity.

Agricultural Applications

In agriculture, ACC is used to study and manipulate ethylene levels to improve crop yields and stress tolerance . For example, controlling ethylene production can delay fruit ripening, allowing for extended storage and transport times. Additionally, ACC-deaminase-producing bacteria are utilized to promote plant growth by modulating ethylene levels in crops .

Environmental Science

The role of ACC in environmental science is linked to its impact on plant-microbe interactions . Soil microorganisms can use ACC as a nitrogen and carbon source, which can affect soil fertility and plant health. Understanding these interactions is vital for developing sustainable agricultural practices and managing ecosystems.

Biochemistry Research

In biochemistry, ACC is studied for its role in the Yang cycle of ethylene biosynthesis . Research in this field can lead to discoveries about the metabolic pathways of plants and the enzymes involved in ethylene production, which has implications for both basic science and industrial applications.

Industrial Uses

ACC’s properties are explored for potential industrial uses, such as the development of pesticides . Its role as a precursor to ethylene could be harnessed in various industrial processes that require the gas, including the synthesis of polymers and as a ripening agent for commercial fruit storage.

Mechanism of Action

Target of Action

It’s structurally similar to 1-aminocyclopropane-1-carboxylic acid (acc), which is known to be a precursor of the plant hormone ethylene .

Mode of Action

Acc, a structurally similar compound, is synthesized from s-adenosyl-l-methionine (sam) by acc synthases (acss) and subsequently oxidized to ethylene by acc oxidases (acos) .

Biochemical Pathways

Acc, a structurally similar compound, is involved in the ethylene biosynthesis pathway . Ethylene regulates a wide range of developmental processes and responses to biotic and abiotic stresses, in part by complex interactions with other phytohormones .

Result of Action

Acc, a structurally similar compound, plays a signaling role independent of the biosynthesis .

properties

IUPAC Name |

1-(3-methoxyanilino)cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c1-15-9-4-2-3-8(7-9)12-11(5-6-11)10(13)14/h2-4,7,12H,5-6H2,1H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKDZYGSMGLXCTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC2(CC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[5-Butylsulfanyl-4-(4-chlorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]pyrimidine](/img/structure/B2945199.png)

![1-[(4-Methylphenyl)methyl]-2-(trifluoromethyl)benzimidazole](/img/structure/B2945202.png)

![2-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane](/img/structure/B2945203.png)

![N-(2-(diethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide hydrochloride](/img/structure/B2945206.png)

![(R)-4-(10-Hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamido)butanoic acid](/img/structure/B2945209.png)